molecular formula C14H10Cl4S B184270 bis(2,4-dichlorobenzyl) sulfide CAS No. 6295-41-6

bis(2,4-dichlorobenzyl) sulfide

Cat. No.: B184270
CAS No.: 6295-41-6
M. Wt: 352.1 g/mol
InChI Key: OSXGEIHFRWKWMQ-UHFFFAOYSA-N
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Description

Bis(2,4-dichlorobenzyl) sulfide is an organosulfur compound with the molecular formula $ \text{C}{14}\text{H}{10}\text{Cl}_4\text{S} $, consisting of two 2,4-dichlorobenzyl groups linked by a sulfur atom. This compound is notable for its structural specificity, where the chlorine substituents at the 2- and 4-positions of the benzyl rings play critical roles in its chemical and biological activity.

Properties

CAS No.

6295-41-6

Molecular Formula

C14H10Cl4S

Molecular Weight

352.1 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene

InChI

InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2

InChI Key

OSXGEIHFRWKWMQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl

Other CAS No.

6295-41-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,4-dichlorobenzyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by a series of purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(2,4-dichlorobenzyl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

bis(2,4-dichlorobenzyl) sulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2,4-dichlorobenzyl) sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence activity.

Key Findings:
  • 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl/2,4-Difluorobenzyl :
    Replacement of the 2,4-dichlorobenzyl group with a 4-chlorobenzyl or 2,4-difluorobenzyl group (as in compounds 6d and 6e ) led to reduced biological activity. The 2,4-dichloro configuration is critical for maintaining potency, likely due to enhanced steric and electronic interactions .
  • 2,4-Dichloro vs. 2,6-Dichloro Derivatives :
    In collagenase inhibitors, the 2,6-dichlorobenzyl analog showed comparable binding energy (-6.5 kcal/mol) to the 2,4-dichloro derivative (-6.4 kcal/mol). However, the hydrogen bond length with Gln215 differed (1.961 Å vs. 2.202 Å), suggesting subtle conformational impacts of substituent positioning .
Table 1: Substituent Effects on Activity
Compound Substituent Positions Activity (Relative to 2,4-Dichloro) Key Interaction Data
Bis(2,4-dichlorobenzyl) sulfide 2,4-Cl Baseline Optimal π–π/H-bond interactions
Bis(4-chlorobenzyl) sulfide 4-Cl Significantly reduced Weaker binding affinity
Bis(2,4-difluorobenzyl) sulfide 2,4-F Slightly reduced Reduced halogen electronegativity
Bis(2,6-dichlorobenzyl) sulfide 2,6-Cl Comparable Similar Gibbs energy, altered H-bond length

Structural Analogues: Sulfides with Varied Aromatic Groups

Bis(4-methylbenzyl) Sulfide:
  • Formula : $ \text{C}{16}\text{H}{18}\text{S} $, Molecular Weight : 242.38 g/mol .
  • Unlike chlorinated analogues, the methyl groups lack electronegativity, reducing polar interactions. This compound is less toxic but also less bioactive.
Bis(p-chlorophenyl) Sulfide:
  • Formula : $ \text{C}{12}\text{H}8\text{Cl}_2\text{S} $, Molecular Weight : 255.16 g/mol .
  • The para-chloro substituents limit steric effects but retain some electrophilicity, offering moderate activity in pesticidal applications.
Table 2: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Applications
This compound $ \text{C}{14}\text{H}{10}\text{Cl}_4\text{S} $ 354.11 Enzyme inhibition, agrochemicals
Bis(4-methylbenzyl) sulfide $ \text{C}{16}\text{H}{18}\text{S} $ 242.38 Industrial intermediates
Bis(p-chlorophenyl) sulfide $ \text{C}{12}\text{H}8\text{Cl}_2\text{S} $ 255.16 Pesticides, polymers

Toxicity and Hazard Profiles

  • 3,4-Dichlorobenzyl chloride : A precursor to similar sulfides, listed under hazardous chemicals (CAS 102-47-6) .

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